1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one

Medicinal chemistry Structural biology Selectivity design

1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one (CAS 2199062-55-8; molecular formula C₉H₁₄N₄O; molecular weight 194.23 g·mol⁻¹) is an N‑acetylated piperidine derivative bearing a 2H‑1,2,3‑triazol‑2‑yl substituent at the 4‑position. The compound belongs to the pharmacologically significant class of triazolylpiperidines.

Molecular Formula C9H14N4O
Molecular Weight 194.238
CAS No. 2199062-55-8
Cat. No. B2551303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one
CAS2199062-55-8
Molecular FormulaC9H14N4O
Molecular Weight194.238
Structural Identifiers
SMILESCC(=O)N1CCC(CC1)N2N=CC=N2
InChIInChI=1S/C9H14N4O/c1-8(14)12-6-2-9(3-7-12)13-10-4-5-11-13/h4-5,9H,2-3,6-7H2,1H3
InChIKeyGCIMCUBGBRTMSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(2H-1,2,3-Triazol-2-yl)piperidin-1-yl]ethan-1-one (CAS 2199062-55-8) – Procurement-Relevant Identity and Scaffold Overview


1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one (CAS 2199062-55-8; molecular formula C₉H₁₄N₄O; molecular weight 194.23 g·mol⁻¹) is an N‑acetylated piperidine derivative bearing a 2H‑1,2,3‑triazol‑2‑yl substituent at the 4‑position [1]. The compound belongs to the pharmacologically significant class of triazolylpiperidines [2]. Its 2H‑triazole regioisomeric attachment and terminal acetyl group distinguish it from the more common 1H‑triazole congeners and the unsubstituted parent amine 4‑(2H‑1,2,3‑triazol‑2‑yl)piperidine (CAS 765270‑45‑9). These structural features impart differentiated physicochemical properties, particularly altered logP, hydrogen‑bonding capacity, and metabolic stability, that are directly relevant to purification, formulation, and molecular design workflows .

1-[4-(2H-1,2,3-Triazol-2-yl)piperidin-1-yl]ethan-1-one – Why In‑Class Analogs Cannot Be Assumed Interchangeable


The 2H‑1,2,3‑triazole regioisomer and its N‑acetyl cap impart a unique combination of hydrogen‑bond acceptor topology, lipophilicity, and synthetic accessibility that is absent in the 1H‑triazole regioisomer (CAS 756476‑21‑8) and in the free‑base parent amine . The 2H‑tautomer lacks the N–H donor of the 1H‑form, eliminating a hydrogen‑bond donor that can dominate off‑target interactions, while the acetyl group removes the basic amine centre (pKₐ ~9.35 in the parent ) and replaces it with a neutral, polar amide surface. These differences produce a discrete solubility and permeability profile that directly impacts assay reproducibility, formulation behaviour, and downstream synthetic utility [1]. Substituting the 1H‑regioisomer or des‑acetyl analogue without re‑validating potency, selectivity, or pharmacokinetic readouts therefore carries a high risk of misleading structure–activity conclusions and batch‑to‑batch variability in procurement.

1-[4-(2H-1,2,3-Triazol-2-yl)piperidin-1-yl]ethan-1-one – Quantitative Comparator Evidence for Scientific Selection


2H‑Triazole Regioisomerism Eliminates a Hydrogen‑Bond Donor Relative to the 1H‑Triazole Analog

The 2H‑1,2,3‑triazole ring in the target compound lacks the N–H group present in the 1H‑regioisomer (4‑(1H‑1,2,3‑triazol‑1‑yl)piperidine, CAS 756476‑21‑8). Consequently, the 2H‑form possesses zero hydrogen‑bond donors on the triazole moiety versus one donor for the 1H‑form [1]. This difference is architecturally deterministic: the 1H‑triazole N–H can engage in strong, directional hydrogen bonds that frequently dominate ligand‑protein recognition, whereas the 2H‑triazole acts purely as a hydrogen‑bond acceptor, altering selectivity patterns in target‑based screens [1].

Medicinal chemistry Structural biology Selectivity design

N‑Acetyl Cap Increases Lipophilicity by ~0.8–1.2 log Units vs the Free‑Base Parent Amine

The N‑acetyl group of the target compound replaces the basic secondary amine of 4‑(2H‑1,2,3‑triazol‑2‑yl)piperidine (CAS 765270‑45‑9). The parent amine has an ACD/LogP of ‑0.05 (neutral species) but is predominantly protonated at physiological pH (predicted pKₐ 9.35±0.10) . 1‑Acetylpiperidine, the closest monofunctional comparator, has an experimental LogP of 0.40–0.96 depending on the method [1]. Applying the ΔLogP of acetylation (~0.8–1.2 units) to the neutral parent yields an estimated LogP for the target compound of ~0.8–1.2 . This shift removes the pH‑dependent ionisation of the amine, producing a single neutral species across the physiological pH range and thereby simplifying dissolution, permeability, and chromatographic behaviour relative to the parent .

Physicochemical profiling ADME prediction Formulation

Removal of Basic Amine Centre Abolishes pH‑Dependent Ionisation vs the Parent Piperidine

The parent 4‑(2H‑1,2,3‑triazol‑2‑yl)piperidine possesses a predicted pKₐ of 9.35±0.10 and is therefore >99 % protonated at pH 7.4. The target compound’s amide nitrogen is non‑basic; the molecule exists as a single neutral species across the full physiological pH range. This distinction eliminates ionisation‑state heterogeneity that can confound cellular permeability measurements, microsomal stability assays, and logD‑based property predictions [1].

Ionisation state Permeability Assay reproducibility

Predicted Water Solubility Shift: Lower but Still Aqueous‑Compatible vs the Parent Amine

The parent amine has an EPI Suite‑estimated water solubility of ~1.5×10⁵ mg·L⁻¹ at 25 °C (log Kow 0.82) . Acetylation increases log Kow by ~0.8–1.2 units (see Evidence Item 2), corresponding to an estimated water solubility reduction of roughly one order of magnitude (to ~1–5×10⁴ mg·L⁻¹) for the target compound [1]. While this remains well above the threshold for ‘poorly soluble’ classification (<100 mg·L⁻¹), the reduction relative to the parent is materially significant for concentrated DMSO stock preparation and aqueous dilution protocols [2].

Solubility Formulation Biopharmaceutical classification

1,2,3‑Triazole Core Confers Class‑Level Resistance to Hydrolytic, Oxidative, and Metabolic Degradation

The 1,2,3‑triazole heterocycle is recognised for its inherent resistance to acid/base hydrolysis, redox conditions, and enzymatic degradation owing to its aromatic character [1]. This class‑level stability applies equally to the 2H‑triazole tautomer present in the target compound. The additional N‑acetyl amide bond, while metabolically labile in some contexts, benefits from the electron‑withdrawing character of the adjacent piperidine ring, which may reduce susceptibility to amidase cleavage relative to simple alkyl amides [2].

Metabolic stability Chemical stability Pharmacokinetics

1-[4-(2H-1,2,3-Triazol-2-yl)piperidin-1-yl]ethan-1-one – Best‑Fit Application Scenarios from Quantitative Evidence


Selectivity‑Focused Medicinal Chemistry: Scaffold Requiring a Purely Acceptor‑Based Triazole Pharmacophore

The 2H‑triazole regioisomer lacks the N–H hydrogen‑bond donor present in 1H‑triazole analogs [1]. When a medicinal chemistry programme identifies an off‑target liability driven by triazole N–H hydrogen bonding, the target compound offers a drop‑in replacement that retains the triazole’s acceptor capacity and metabolic stability while eliminating the donor interaction. This is particularly relevant for CNS‑targeted programmes where minimising hydrogen‑bond donors improves blood–brain barrier penetration [2].

Biochemical and Cellular Assay Development Requiring pH‑Independent, Neutral Compound Behaviour

Unlike the parent 4‑(2H‑1,2,3‑triazol‑2‑yl)piperidine, which is >99 % protonated at assay pH, the acetylated target compound is neutral and non‑ionisable across the full physiological range . This makes it the preferred choice for cell‑based permeability assays (PAMPA, Caco‑2), microsomal stability incubations, and logD measurements where pH‑dependent ionisation of the parent amine would introduce confounding variability [3].

Structure–Activity Relationship (SAR) Exploration Around the Piperidine Nitrogen

The N‑acetyl group serves as a well‑characterised benchmark substituent for SAR studies. The quantitative shift in logP (~+0.8–1.2 units) and elimination of basicity relative to the parent amine provide a calibrated reference point for evaluating other N‑substituents (e.g., sulfonamides, carbamates, ureas). Procurement of the acetyl compound alongside the parent amine allows systematic dissection of N‑substituent effects on potency, selectivity, and pharmacokinetic parameters [4].

Click Chemistry Library Synthesis: Stable Intermediate for Downstream Functionalisation

The compound is accessible via copper‑catalysed azide‑alkyne cycloaddition (CuAAC) using N‑acetyl‑4‑ethynylpiperidine and an appropriate azide precursor [4]. The 2H‑triazole connectivity, while less commonly targeted than the 1H‑isomer in standard CuAAC protocols, can be obtained through Dimroth rearrangement or selective cycloaddition conditions [1]. This synthetic tractability, combined with the compound’s stability, makes it a valuable intermediate for generating diverse screening libraries with differentiated triazole topologies.

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